3,3-Dimethylpentanedinitrile

Description

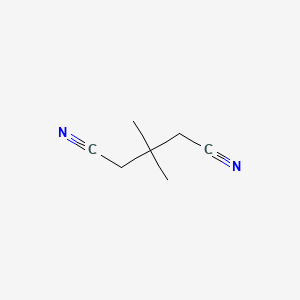

Structure

2D Structure

3D Structure

Properties

CAS No. |

28118-35-6 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

3,3-dimethylpentanedinitrile |

InChI |

InChI=1S/C7H10N2/c1-7(2,3-5-8)4-6-9/h3-4H2,1-2H3 |

InChI Key |

BXMUYUTXXSJYHR-UHFFFAOYSA-N |

SMILES |

CC(C)(CC#N)CC#N |

Canonical SMILES |

CC(C)(CC#N)CC#N |

Other CAS No. |

28118-35-6 |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethylpentanedinitrile and Its Structural Analogues

Classical and Established Synthetic Routes

Traditional methods for the synthesis of dinitriles, including 3,3-Dimethylpentanedinitrile analogues, have historically relied on robust and well-understood reactions such as alkylation and condensation.

Alkylation Approaches to Dinitrile Formation

Alkylation of active methylene (B1212753) compounds is a cornerstone of carbon-carbon bond formation and a direct route to substituted dinitriles. The reaction typically involves the deprotonation of a compound like malononitrile (B47326), which possesses a sufficiently acidic methylene group, followed by nucleophilic attack on an alkyl halide or other electrophile.

The general principle involves treating malononitrile with a base to generate a carbanion, which then reacts with an alkylating agent. For a disubstituted dinitrile like this compound, this would conceptually involve the dialkylation of the malononitrile anion. One-pot reductive alkylation methods have also been developed, where an initial condensation product is reduced in situ before a subsequent alkylation step. organic-chemistry.org For instance, monosubstituted malononitriles can be selectively alkylated to create unsymmetrically disubstituted products. organic-chemistry.org This stepwise approach allows for the controlled introduction of different alkyl groups.

A key strategy involves the tandem alkylation-cyclization process, where a suitably functionalized alkylating agent can lead to more complex cyclic structures. researchgate.net Furthermore, bisnucleophilic reagents derived from malononitrile have been shown to react with bisallylic electrophiles in cascade reactions to form intricate molecular architectures. nih.gov The alkylation of malononitrile has been used in the synthesis of various complex molecules, including macrocycles where it is alkylated with chloromethylpyrroles. bath.ac.uk

Table 1: Examples of Alkylation Reactions for Dinitrile Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Malononitrile | Chloromethylpyrroles | Direct Alkylation | Synthesis of dinitrile-containing macrocycles. | bath.ac.uk |

| Monosubstituted Malononitrile | Alkyl Halide | Selective Alkylation | Formation of unsymmetrically disubstituted malononitriles. | organic-chemistry.org |

| Malononitrile-derived bisnucleophile | Bisallylic electrophile | Allylic Alkylation Cascade | Synthesis of complex hydroindole structures. | nih.gov |

Condensation Reactions in Dinitrile Synthesis

The Knoevenagel condensation is a widely employed reaction for forming carbon-carbon double bonds and serves as a primary method for synthesizing dinitrile precursors. wikipedia.org This reaction involves the nucleophilic addition of an active methylene compound, such as malononitrile (propane dinitrile), to a carbonyl group of an aldehyde or ketone, catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgresearchgate.net The initial adduct then undergoes dehydration to yield an α,β-unsaturated dinitrile, often referred to as a ylidenemalononitrile. researchgate.net

The electron-withdrawing nature of the two nitrile groups in malononitrile makes the methylene protons sufficiently acidic to be removed by a mild base, which is crucial to avoid the self-condensation of the aldehyde or ketone reactant. wikipedia.org A variety of catalysts have been explored to improve the efficiency and environmental friendliness of the Knoevenagel condensation, including ionic liquids and metal-organic frameworks (MOFs). niscpr.res.inresearchgate.net For example, a hexamethylenetetramine-based ionic liquid has been shown to effectively catalyze the reaction between various carbonyl compounds and malononitrile in water, offering high yields and short reaction times. niscpr.res.in

One-pot procedures combining Knoevenagel condensation with a subsequent reduction step, such as transfer hydrogenation, provide an efficient route to monosubstituted malononitriles. organic-chemistry.orgresearchgate.net These methods are highly effective for a range of aromatic and heteroaromatic aldehydes. organic-chemistry.org

Table 2: Catalysts in Knoevenagel Condensation for Dinitrile Synthesis

| Carbonyl Compound | Active Methylene Compound | Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Benzaldehyde | Malononitrile | [MeHMTA]BF4 (Ionic Liquid) | High yields in short reaction times in water; catalyst is recyclable. | niscpr.res.in |

| Various Aldehydes | Propane Dinitrile (Malononitrile) | Ultrathin Ni-BDC MOF Nanosheets | MOF nanosheets show high catalytic activity due to exposed active Ni sites. | researchgate.net |

| Aromatic Aldehydes | Malononitrile | Water in Ethanol | A powerful one-pot method for reductive alkylation following condensation. | organic-chemistry.org |

Advanced and Stereoselective Synthetic Strategies

Modern synthetic chemistry offers sophisticated tools for controlling the three-dimensional arrangement of atoms. For dinitriles and their analogues, these advanced methods enable the synthesis of specific stereoisomers, which is critical for applications in materials science and pharmaceuticals.

Cyanohydrin-Mediated Syntheses and Diastereomeric Control

Optically active cyanohydrins are valuable intermediates that allow for the diastereoselective synthesis of more complex chiral molecules. d-nb.info The cyanohydrin functional group, which consists of a hydroxyl and a nitrile attached to the same carbon, can be formed by the addition of cyanide to an aldehyde or ketone. wikipedia.org

A powerful strategy involves the use of chiral O-protected allylic cyanohydrins as substrates in catalyzed nucleophilic substitution reactions. acs.orgnih.gov For example, palladium- or iridium-catalyzed allylic substitution on enantioenriched cyanohydrin derivatives can produce γ-functionalized α,β-unsaturated nitriles with high levels of diastereomeric control, achieving up to a 98% diastereomeric ratio (dr). nih.gov The choice of catalyst and protecting group on the cyanohydrin is crucial for achieving high E-diastereoselectivity. nih.gov Copper(I)-mediated SN2' allylic substitutions on chiral difluorobenzoated allylic cyanohydrins have also been shown to produce α,β-unsaturated nitriles with excellent stereoselectivity and perfect transfer of chirality. thieme-connect.com

Recent developments have also explored radical-mediated reactions, where an alkoxy radical generated from the O-H bond of a cyanohydrin can trigger a remote hydrogen atom transfer (HAT) followed by intramolecular cyano migration, leading to the regioselective cyanation of unactivated C(sp³)–H bonds. acs.org

Chelation-Controlled Cyanide Additions in Acyclic Substrates

Achieving stereocontrol in acyclic systems presents a significant challenge due to their conformational flexibility. Chelation control is a powerful strategy to overcome this, wherein a chelating metal coordinates to two or more functional groups in the substrate, locking it into a rigid conformation that directs the incoming nucleophile to a specific face. nih.gov

This approach is particularly effective for α-substituted carbonyl compounds. nih.gov In the context of nitrile synthesis, cyanide addition to an acyclic aldehyde containing a chelating group can proceed with high diastereoselectivity. For instance, the addition of cyanide to an aldehyde bearing a nearby oxygen or nitrogen functionality can be directed by a Lewis acid that forms a rigid chelate. A proposed seven-membered ring chelate has been invoked to explain the high 2,4-syn diastereoselectivity observed in cyanide addition to certain aldehydes. researchgate.net

The diastereoselectivity of additions to acyclic α-hydroxy ketones can be finely tuned by the choice of protecting group on the hydroxyl moiety. nih.gov By selecting either a chelating or a non-chelating protecting group, chemists can favor the formation of either the syn or anti diastereomer, respectively, demonstrating the power of chelation to control stereochemical outcomes in the synthesis of complex acyclic molecules. nih.gov

Multicomponent Reactions for Nitrile Formation

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. organic-chemistry.org Several MCRs are known to produce nitriles or dinitrile precursors.

The Strecker synthesis is a classic and versatile three-component reaction that combines an aldehyde or ketone, ammonia (B1221849) (or an amine), and a cyanide source to produce an α-amino nitrile. masterorganicchemistry.comwikipedia.org The reaction proceeds through the formation of an imine or iminium ion, which is then attacked by the cyanide nucleophile. wikipedia.orgnrochemistry.com The resulting α-amino nitriles are stable intermediates that can be hydrolyzed to form amino acids. organic-chemistry.org

Other notable MCRs for nitrile synthesis include Ugi-type reactions, where nitrile imines, isocyanides, and isocyanates can react to form complex heterocyclic structures. researchgate.net Cobalt-catalyzed three-component reactions involving C-H bond activation have been developed to access quaternary centers bearing nitrile groups with high regio- and stereocontrol. nih.gov Additionally, MCRs of alkoxyallenes, nitriles, and carboxylic acids have been devised to produce β-ketoenamides, which can be subsequently cyclized into functionalized pyridines. beilstein-journals.org These advanced strategies highlight the power of MCRs to rapidly build molecular complexity from simple starting materials. numberanalytics.com

Preparation of Substituted this compound Derivatives

The preparation of substituted derivatives of dinitriles often involves leveraging the electron-withdrawing nature of the nitrile groups to facilitate reactions at adjacent carbon atoms or the direct transformation of the nitrile group itself.

The introduction of functional groups onto a dinitrile backbone can be achieved through various strategic reactions. Research on malononitrile analogues demonstrates several effective methods, including condensation reactions, radical additions, and oxidative processes.

A prevalent method for synthesizing substituted malononitriles is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound like malononitrile. This reaction is typically catalyzed by a weak base. For instance, microwave-assisted Knoevenagel condensation has been utilized to produce benzylidenemalononitrile (B1330407) derivatives from various aromatic aldehydes and malononitrile, using ammonium (B1175870) acetate (B1210297) as a catalyst. nih.gov

Another approach involves the iron-catalyzed hydrogen atom transfer (HAT) to facilitate the conjugate addition of unreactive alkenes to electron-deficient alkenes, such as those derived from malononitrile. rsc.org This method allows for the synthesis of a wide array of functionalized malononitriles under mild conditions. rsc.org

Furthermore, α-substituted malononitriles can undergo oxidative conversion to form acyl cyanide intermediates. These intermediates can then react with nucleophiles. For example, in the presence of nitromethane, potassium tert-butoxide, and molecular oxygen, α-substituted malononitriles can be converted into α-nitroketones. chemistryviews.org This process involves an in-situ generated nitronate attacking the acyl cyanide intermediate. chemistryviews.org

A one-pot method for creating monosubstituted secondary alkyl malononitriles involves the condensation of ketones with malononitrile, followed by reduction. thieme-connect.com This process uses absorption alumina (B75360) as a catalyst for the initial condensation, and subsequent reduction of the α,α-dicyanoalkene intermediate is achieved with sodium borohydride (B1222165) (NaBH₄) in ethanol. thieme-connect.com

The table below summarizes various reagents and the functionalized nitrile products obtained.

Table 1: Introduction of Functional Groups to Nitrile Analogues

| Starting Material Analogue | Reagent(s) | Product Type | Ref |

|---|---|---|---|

| Aromatic Aldehyde + Malononitrile | Ammonium Acetate (Microwave) | Benzylidenemalononitrile Derivatives | nih.gov |

| Unreactive Alkenes + Electron-Deficient Alkenes | Fe Catalyst (HAT) | Functionalized Malononitriles | rsc.org |

| α-Substituted Malononitriles | Nitromethane, K-tert-butoxide, O₂ | α-Nitroketones | chemistryviews.org |

| Ketones + Malononitrile | 1. Alumina2. NaBH₄ | Monosubstituted Secondary Alkyl Malononitriles | thieme-connect.com |

Trifluoroalkylation Methods for Nitrile Derivatization

Trifluoroalkylation is a critical transformation in medicinal chemistry, and methods to introduce trifluoromethyl (CF₃) groups into nitrile-containing molecules are of significant interest. While direct trifluoroalkylation of this compound is not documented, several strategies exist for the trifluoroalkylation of related structures, which could be adapted.

One prominent strategy involves the radical trifluoromethylation of alkenes, which can lead to the formation of CF₃-containing alkyl nitriles. acs.org For example, visible light-induced trifluoromethylation/arylation has been achieved using Umemoto's reagent for synthesizing trifluoromethylated oxindole (B195798) derivatives at room temperature without the need for transition metals or photocatalysts. beilstein-journals.org

Electrochemical methods also offer a pathway for trifluoroalkylation. Anodic oxidation can be used for both fluorination and trifluoroalkylation of organic compounds, including those containing nitrile groups. Current time information in Bangalore, IN. Similarly, an electrochemically catalyzed decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using the Langlois reagent (a trifluoromethyl precursor) yields Cvinyl-CF₃ compounds. Current time information in Bangalore, IN.

A condition-controlled divergent trifluoroalkylation strategy has been developed for carbazole (B46965) derivatives using trifluoropyruvate. researchgate.net By selecting the appropriate promoter or catalyst (e.g., trifluoroacetic acid, FeCl₃, or AgSbF₆), mono-, di-, or bis(carbazolyl)propionates bearing a trifluoromethyl group can be selectively synthesized. researchgate.net

The table below outlines different approaches for trifluoroalkylation relevant to nitrile derivatization.

Table 2: Trifluoroalkylation Methods for Nitrile-Related Compounds

| Substrate Type | Reagent(s)/Method | Product Type | Ref |

|---|---|---|---|

| N-Arylacrylamides | Umemoto's Reagent (Visible Light) | Trifluoromethylated Oxindoles | beilstein-journals.org |

| Organic Compounds | Electrochemical Anodic Oxidation | Fluoro or Trifluoroalkyl Compounds | Current time information in Bangalore, IN. |

| α,β-Unsaturated Carboxylic Acids | Langlois Reagent (Electro-oxidative) | Cvinyl-CF₃ Compounds | Current time information in Bangalore, IN. |

| Carbazole Derivatives | Trifluoropyruvate with TFA, FeCl₃, or AgSbF₆ | Trifluoromethylated Carbazoles | researchgate.net |

Chemical Reactivity and Transformation Pathways of 3,3 Dimethylpentanedinitrile

Reactions of the Nitrile Functionalities

The carbon-nitrogen triple bond in the nitrile groups is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com This polarity is the basis for the primary transformations of 3,3-dimethylpentanedinitrile, including hydrolysis, reduction, and nucleophilic additions.

The hydrolysis of nitriles is a well-established reaction that proceeds in two stages: an initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base, with the reaction conditions determining the final product.

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. chemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.org For this compound, this would result in the formation of 3,3-dimethylpentanedioic acid and ammonium (B1175870) salts. chemguide.co.uk

Basic hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. chemguide.co.uk This process initially yields the salt of the carboxylic acid (e.g., sodium 3,3-dimethylpentanedioate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free dicarboxylic acid, the resulting solution must be acidified. chemguide.co.uk

Controlling the reaction to stop at the amide stage—producing 3,3-dimethylpentanediamide—can be challenging because the conditions required for nitrile hydrolysis often lead to the subsequent hydrolysis of the amide. chemistrysteps.comlibretexts.org However, using milder reaction conditions may allow for the isolation of the diamide (B1670390) intermediate. chemistrysteps.com

Table 1: Hydrolysis Products of this compound

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | Dilute HCl, Heat | 3,3-Dimethylpentanediamide | 3,3-Dimethylpentanedioic Acid |

The nitrile groups can be reduced to form primary amines. ksu.edu.sa This transformation is a valuable synthetic route for producing diamines. The reduction of this compound would yield 3,3-dimethylpentane-1,5-diamine.

Several reducing agents can accomplish this conversion:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. youtube.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. youtube.com

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. A patent describes the use of finely divided ruthenium metal, often supported on carbon, as an effective catalyst for hydrogenating nitriles to primary amines. google.com Carrying out the reaction in the presence of ammonia is noted to minimize the formation of secondary and tertiary amine byproducts. google.com

Table 2: Reduction of this compound to its Diamine Derivative

| Reagent | Product | Reaction Type |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3,3-Dimethylpentane-1,5-diamine | Chemical Reduction |

A nucleophilic addition reaction involves the attack of an electron-rich nucleophile on the electron-deficient carbon atom of the nitrile's C≡N triple bond. byjus.com This reaction breaks the pi bond and forms new single bonds. byjus.com

A classic example is the reaction with Grignard reagents (R-MgX). The Grignard reagent adds to one of the nitrile groups, forming an imine anion salt intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org If both nitrile groups of this compound were to react with a Grignard reagent, a diketone would be formed after the workup step. Other organometallic reagents, such as organolithium compounds, can also participate in similar addition reactions. chemistrysteps.com

The general mechanism involves the nucleophile attacking the electrophilic carbon, pushing the pi electrons onto the nitrogen atom to form a tetrahedral intermediate, which is then typically protonated or further reacts depending on the specific conditions. libretexts.org

Transformations Involving the Pentane (B18724) Backbone

Reactions involving the carbon skeleton of this compound are less common than reactions at the functional groups but are nonetheless significant for creating structural analogs.

While the saturated carbons of the pentane chain are generally unreactive, the carbons adjacent to the nitrile groups (the α-carbons at positions C2 and C4) are acidic. This acidity allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This carbanion can then act as a nucleophile in substitution reactions, for instance, with an alkyl halide, to form a new carbon-carbon bond. This process is known as α-alkylation.

Evidence for such a reaction on a similar structure is seen in the documented existence of 3,3-dimethyl-2-methyl-5-(phenylmethoxy)pentanenitrile, which is a downstream product of 5-benzyloxy-3,3-dimethylpentanenitrile. lookchem.com This indicates that alkylation (in this case, methylation) at the alpha-position (C2) is a feasible transformation.

Isomerization involves the rearrangement of a molecule's atomic structure to form one of its isomers. For dinitriles, this can occur under certain conditions, such as in the presence of acid or at elevated temperatures, which may facilitate rearrangements of the carbon skeleton. While specific studies on the isomerization of this compound are not prevalent, research on related compounds provides insight. For example, studies have shown that Z-isomers of certain complex substituted dinitriles can be isomerized to their E-isomer counterparts. nii.ac.jp The existence of isomers such as 2,4-dimethylpentanedinitrile (B8604438) suggests that, under appropriate catalytic conditions that could promote carbocation intermediates, rearrangement of the methyl groups along the pentane chain from the 3,3-positions could potentially occur.

Participation in Heterocyclic Ring System Construction

The dinitrile functionality of this compound offers pathways for the construction of various heterocyclic systems, particularly those containing nitrogen. The two nitrile groups can participate in cyclization reactions, acting as electrophilic centers for intramolecular or intermolecular nucleophilic attack.

Synthesis of Isoxazole (B147169) Derivatives

While the direct conversion of simple aliphatic dinitriles to isoxazoles is not a common transformation, specific derivatives of this compound have been utilized in the synthesis of polyfunctionalized isoxazoles. Research has documented a one-pot synthesis that prepares these complex isoxazoles through the reaction of dipyrrolidinium this compound-2,4-dinitronate with acetyl chloride in a benzene (B151609) solvent. core.ac.ukcore.ac.uk Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in adjacent positions, and they are significant scaffolds in medicinal chemistry. core.ac.uk

General methods for isoxazole synthesis often involve the cycloaddition of a nitrile oxide with an alkyne or alkene, or the reaction of a β-dicarbonyl compound with hydroxylamine (B1172632). core.ac.uk The use of a complex salt of this compound in this context highlights a specialized pathway to access highly substituted isoxazole rings.

Formation of Other Nitrogen-Containing Heterocycles

The reactivity of the nitrile groups in this compound makes it a potential precursor for various other nitrogen-containing heterocycles. kit.eduorganic-chemistry.orgmdpi.comtandfonline.com Aliphatic dinitriles, in general, can undergo base-catalyzed intramolecular cyclization, known as the Thorpe-Ziegler reaction, to yield a cyclic β-enaminonitrile. Subsequent hydrolysis and decarboxylation can produce a cyclic ketone. This cyclic intermediate can then be a versatile starting point for synthesizing a range of condensed heterocyclic systems, such as pyridines, pyrimidines, or pyrazoles, through reactions with appropriate binucleophiles.

While specific examples for this compound are not extensively documented in mainstream literature, the fundamental reactivity of dinitriles suggests its potential in this area. The presence of the gem-dimethyl group at the 3-position would influence the cyclization process, potentially favoring the formation of a six-membered ring. Nitrogen-containing heterocycles are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. kit.edumdpi.com

Catalytic Transformations of this compound and Related Nitriles

Catalysis plays a pivotal role both in the synthesis of aliphatic dinitriles and in their subsequent chemical transformations. The following sections focus on catalytic pathways relevant to this compound and structurally similar compounds like adiponitrile (B1665535), which is a key industrial chemical.

Nickel-Catalyzed Hydrocyanation Mechanisms

Nickel-catalyzed hydrocyanation—the addition of hydrogen cyanide (HCN) to unsaturated compounds—is the cornerstone of modern industrial synthesis of aliphatic dinitriles such as adiponitrile, the precursor to Nylon 6,6. tue.nlgoogle.com A compound like this compound would be synthesized via a similar pathway, likely starting from a precursor such as a dimethyl-substituted butadiene or pentenenitrile.

The catalytic cycle, typically employing a zerovalent nickel complex with phosphite (B83602) ligands (NiL₄), is generally understood to proceed through the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of HCN to the Ni(0) complex to form a hydrido-nickel(II) cyanide species, HNi(CN)L₂.

Alkene Coordination: The unsaturated substrate (e.g., an alkene or diene) coordinates to the nickel center.

Migratory Insertion: The coordinated alkene inserts into the nickel-hydride bond. This step is crucial for determining the regioselectivity of the final product (i.e., whether a linear or branched nitrile is formed).

Reductive Elimination: The C-CN bond is formed as the alkyl nitrile product is eliminated from the metal center, regenerating the Ni(0) catalyst. This final step is often rate-limiting. thieme-connect.de

A major challenge in this process is catalyst deactivation through the formation of stable nickel(II) cyanide complexes, Ni(CN)₂. thieme-connect.de Industrial processes, like the DuPont adiponitrile process, have been highly optimized to maximize catalyst activity and longevity and to control the isomerization of intermediates to yield the desired linear dinitrile. tue.nlgoogle.com

Organocatalytic and Metallocatalytic Approaches

Once synthesized, aliphatic dinitriles can undergo further catalytic transformations. While metallocatalysis dominates this field, organocatalysis—the use of small, metal-free organic molecules to catalyze reactions—is an emerging area of sustainable chemistry. mt.commdpi.com

Metallocatalytic Transformations: The most significant metallocatalytic transformation of aliphatic dinitriles is their hydrogenation to diamines. For instance, the catalytic hydrogenation of adiponitrile to hexamethylenediamine (B150038) is a large-scale industrial process. jku.atresearchgate.net This reaction is typically carried out using heterogeneous catalysts under high pressure and temperature.

Table 1: Catalysts for Dinitrile Hydrogenation

| Catalyst System | Substrate Example | Product | Notes |

|---|---|---|---|

| Raney Nickel | Adiponitrile | Hexamethylenediamine | Widely used industrially, though can be pyrophoric. jku.atresearchgate.net |

| Rhodium on Alumina (B75360) (Rh/Al₂O₃) | Adiponitrile | Hexamethylenediamine | Effective under milder conditions than nickel catalysts. researchgate.net |

Organocatalytic Approaches: Organocatalysis has seen extensive development for reactions like aldol (B89426) condensations and asymmetric synthesis. researchgate.netnih.govnih.gov However, its application to the transformation of robust functional groups like those in aliphatic dinitriles is less common. Conceptually, organocatalysts could be employed in reactions involving the activation of molecules that subsequently react with the nitrile group. For example, chiral organocatalysts are used for the addition of HCN surrogates to aldehydes and imines, demonstrating their utility in C-CN bond formation under mild conditions. mdpi.com The direct catalytic transformation of a stable dinitrile like this compound using organocatalysts remains a developing field.

Regioselective and Stereoselective Catalysis

Regioselectivity and stereoselectivity are critical concepts in the synthesis of complex molecules, including substituted dinitriles.

Regioselectivity: In the context of synthesizing this compound via hydrocyanation, regioselectivity is paramount. The addition of HCN to an unsymmetrical unsaturated precursor must be precisely controlled to yield the desired 1,5-dinitrile structure. In nickel-catalyzed hydrocyanation, the choice of ligand and the presence of Lewis acid co-catalysts are key factors that steer the reaction toward either linear (anti-Markovnikov) or branched (Markovnikov) products. thieme-connect.dersc.org For conjugated dienes, catalysis can control 1,2- versus 1,4-addition, which is a foundational aspect of the adiponitrile process. tue.nl

Stereoselectivity: While this compound itself is an achiral molecule, the principles of stereoselective catalysis are highly relevant to the broader field of nitrile synthesis. Asymmetric hydrocyanation, using nickel catalysts modified with chiral ligands, allows for the enantioselective synthesis of chiral nitriles from prochiral alkenes. uni-koeln.de This creates stereogenic centers with high enantiomeric excess. This methodology is of significant interest for producing intermediates for pharmaceuticals. The study of deuteration in the hydrocyanation of specifically labeled alkenes has shown that the addition of H and CN across the double bond typically occurs in a syn fashion. thieme-connect.de Such mechanistic insights are vital for designing catalysts that can control the three-dimensional arrangement of atoms in complex target molecules. zendy.io

Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethylpentanedinitrile

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comfiveable.me It provides unambiguous information on bond lengths, bond angles, and molecular conformation.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. carleton.edu The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. fiveable.me The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. carleton.edu

As of this writing, a crystal structure for 3,3-Dimethylpentanedinitrile is not available in public crystallographic databases. To perform this analysis, one would first need to grow a suitable single crystal of the compound, which can be a significant challenge for small, flexible organic molecules that may be liquids or low-melting solids at room temperature.

If a crystal were obtained, the SCXRD experiment would yield precise atomic coordinates. uwaterloo.ca From these coordinates, a wealth of structural data could be extracted, including:

Bond Lengths: The exact distances between connected atoms (e.g., C-C single bonds, C≡N triple bonds).

Bond Angles: The angles formed by three connected atoms (e.g., the C-C(CH₃)₂-C angle).

Torsion Angles: The dihedral angles that define the molecule's conformation in the solid state.

Unit Cell Parameters: The dimensions of the repeating unit that forms the crystal lattice. carleton.edu

This information would provide an exact, static picture of the molecule's structure in the solid phase, complementing the dynamic, solution-state information provided by NMR spectroscopy. uwaterloo.canih.gov

Conformational Analysis in the Crystalline State

Information regarding the single-crystal X-ray diffraction of this compound is not available in the searched scientific literature. Therefore, a detailed analysis of its conformation in the crystalline state, including crystal packing, intermolecular interactions, and specific dihedral angles, cannot be provided.

Vibrational Spectroscopy (FT-IR) for Functional Group Characterization

A specific, experimentally obtained, and fully assigned FT-IR spectrum for this compound has not been found in the public scientific literature. While the nitrile (C≡N) functional group typically exhibits a characteristic sharp absorption band in the region of 2200-2260 cm⁻¹, a detailed table of vibrational frequencies and their corresponding assignments for this particular molecule is not available.

Integration of Spectroscopic Data for Complex Structural Insights

Due to the absence of both crystallographic and detailed FT-IR data for this compound, a meaningful integration of these spectroscopic techniques to provide complex structural insights is not possible. Such an analysis would require correlating the vibrational modes observed in the FT-IR spectrum with the specific geometric parameters determined from X-ray crystallography to build a comprehensive understanding of the molecule's structure and bonding.

Research Applications and Synthetic Utility of 3,3 Dimethylpentanedinitrile

A Pivotal Intermediate in the Synthesis of Complex Molecules

The strategic positioning of functional groups and a sterically hindered core makes 3,3-Dimethylpentanedinitrile a sought-after precursor in multi-step synthetic sequences. Its utility is particularly evident in the construction of molecules featuring challenging structural motifs.

A Foundation for Quaternary Carbon Centers

The synthesis of molecules containing all-carbon quaternary centers, a carbon atom bonded to four other carbon atoms, is a formidable challenge in organic chemistry. The inherent steric hindrance and the difficulty in forming these bonds necessitate innovative synthetic strategies. This compound, with its pre-existing quaternary center, offers a distinct advantage. By utilizing this compound, chemists can circumvent the often-difficult step of constructing the quaternary center, instead focusing on the elaboration of the nitrile groups to build molecular complexity. This approach streamlines the synthesis of complex target molecules where the gem-dimethyl group is a desired structural feature.

A Precursor to Valuable Acyclic and Cyclic Building Blocks

The true synthetic power of this compound lies in the reactivity of its twin nitrile groups. These functional groups can be readily transformed into a variety of other functionalities, paving the way for the synthesis of diverse acyclic and cyclic building blocks.

A significant application is the catalytic hydrogenation of this compound to produce the acyclic diamine, 3,3-dimethyl-1,5-diaminopentane. This reaction, often carried out using catalysts such as Raney nickel or cobalt, efficiently converts the nitrile groups into primary amines. This diamine serves as a valuable monomer in polymer chemistry and as a key intermediate in the synthesis of various nitrogen-containing compounds.

Furthermore, this acyclic diamine can be cyclized to form the heterocyclic compound 4,4-dimethylpiperidine (B184581). This transformation provides access to a synthetically useful cyclic scaffold that can be further functionalized. The 4,4-dimethylpiperidine moiety is found in a number of biologically active compounds, making this synthetic route from this compound particularly relevant in medicinal chemistry.

The conversion of this compound into these acyclic and cyclic building blocks is summarized in the table below:

| Starting Material | Product | Product Type |

| This compound | 3,3-dimethyl-1,5-diaminopentane | Acyclic Diamine |

| 3,3-dimethyl-1,5-diaminopentane | 4,4-dimethylpiperidine | Cyclic Amine |

Fueling the Development of New Synthetic Methodologies

Beyond its role as a building block, this compound also contributes to the advancement of synthetic chemistry by serving as a test substrate in the development of new reactions and by providing insights into reaction mechanisms.

A Substrate in the Exploration of Novel Catalytic Reactions

The development of novel catalytic systems is a cornerstone of modern organic synthesis. The dual nitrile functionality of this compound makes it an interesting substrate for exploring new catalytic transformations. For instance, its hydrogenation to 3,3-dimethyl-1,5-diaminopentane can be used as a model reaction to evaluate the activity and selectivity of new hydrogenation catalysts. Researchers can systematically vary reaction conditions such as catalyst composition, solvent, temperature, and pressure to optimize the yield of the desired diamine and minimize the formation of byproducts.

Potential Utility in Chemical Library Synthesis

Chemical libraries, large collections of structurally related compounds, are essential tools in drug discovery and materials science. The core structure of this compound, with its gem-dimethyl group and two points of diversification at the nitrile positions, makes it an attractive scaffold for the synthesis of focused chemical libraries.

By employing combinatorial chemistry approaches, the nitrile groups can be converted into a wide array of different functional groups. For example, they can be hydrolyzed to carboxylic acids, reduced to amines, or reacted with organometallic reagents to form ketones. This allows for the rapid generation of a diverse set of molecules, all sharing the common 3,3-dimethylpentane (B146829) core. The resulting library of compounds can then be screened for desired biological activities or material properties, potentially accelerating the discovery of new lead compounds or functional materials.

Relevance in Industrial Chemical Processes (e.g., fine chemical synthesis)

While specific large-scale industrial processes dedicated solely to this compound are not extensively documented in publicly available literature, its structural features—notably the presence of two nitrile groups and a sterically hindered gem-dimethyl arrangement—position it as a potentially valuable intermediate in the synthesis of fine chemicals. The reactivity of the nitrile functional groups allows for their conversion into other key chemical moieties, such as amines and carboxylic acids, which are fundamental building blocks in various sectors of the chemical industry.

The industrial utility of dinitriles like this compound is primarily centered on their role as precursors to difunctionalized molecules. The gem-dimethyl group on the C3 carbon introduces steric hindrance, which can influence the reactivity of the nitrile groups and impart specific properties to the resulting derivatives, such as enhanced thermal stability or altered solubility.

The primary transformations of dinitriles in fine chemical synthesis are reduction to diamines and hydrolysis to dicarboxylic acids. These derivatives serve as monomers for specialty polymers, building blocks for pharmaceuticals and agrochemicals, and components in the formulation of coatings and adhesives.

Potential Applications in the Synthesis of Diamines

The reduction of dinitriles is a well-established industrial process for the production of diamines. In the case of this compound, reduction would yield 3,3-dimethyl-1,5-pentanediamine. This diamine, with its characteristic gem-dimethyl group, could be a valuable monomer in the synthesis of specialty polyamides and polyurethanes. The dimethyl substitution on the polymer backbone can disrupt chain packing, potentially leading to polymers with lower crystallinity, increased transparency, and improved solubility in common solvents.

The catalytic hydrogenation of nitriles is the most common method for this transformation, often employing catalysts such as Raney nickel or cobalt under high pressure and temperature. The reaction proceeds as follows:

NC-(CH₂)₂-C(CH₃)₂-CH₂-CN + 4H₂ → H₂N-(CH₂)₃-C(CH₃)₂-CH₂-NH₂

The resulting 3,3-dimethyl-1,5-pentanediamine could be used in applications requiring specialty polymers with modified physical properties.

| Derivative | Synthetic Pathway | Key Reagents/Catalysts | Potential Industrial Application |

|---|---|---|---|

| 3,3-Dimethyl-1,5-pentanediamine | Catalytic Hydrogenation | Raney Nickel, Raney Cobalt, Rhodium | Monomer for specialty polyamides, polyurethanes, and epoxy curing agents. |

Potential Applications in the Synthesis of Dicarboxylic Acids

The hydrolysis of dinitriles to dicarboxylic acids is another industrially significant transformation. For this compound, this process would yield 3,3-dimethylpentanedioic acid. This dicarboxylic acid could serve as a monomer for polyesters and polyamides, or as a building block in the synthesis of plasticizers, lubricants, and corrosion inhibitors.

The hydrolysis can be carried out under acidic or basic conditions, although the steric hindrance from the gem-dimethyl group might necessitate more forcing reaction conditions or specialized catalytic systems to achieve high yields. rug.nl Biocatalytic methods using nitrile-converting enzymes, such as nitrilases, offer a milder and more selective alternative for the hydrolysis of sterically hindered nitriles. thieme-connect.de

NC-(CH₂)₂-C(CH₃)₂-CH₂-CN + 4H₂O → HOOC-(CH₂)₂-C(CH₃)₂-CH₂-COOH + 2NH₃

The presence of the gem-dimethyl group in the resulting dicarboxylic acid can confer unique properties to polymers derived from it, such as increased hydrolytic stability and altered mechanical properties.

| Derivative | Synthetic Pathway | Key Reagents/Conditions | Potential Industrial Application |

|---|---|---|---|

| 3,3-Dimethylpentanedioic Acid | Acid or Base-catalyzed Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O, heat | Monomer for specialty polyesters and polyamides; precursor for plasticizers and lubricants. |

| 3,3-Dimethylpentanedioic Acid | Enzymatic Hydrolysis | Nitrilase enzymes | Green synthesis of dicarboxylic acids under mild conditions for fine chemical applications. |

The gem-dimethyl group, a structural motif found in many natural products, is known to influence the conformational properties of molecules, an effect often referred to as the Thorpe-Ingold effect. wikipedia.orgnih.gov In the context of fine chemical synthesis, the incorporation of a this compound-derived moiety could be strategically employed to influence the bioactivity or physical properties of more complex target molecules in the pharmaceutical and agrochemical industries. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Protocols

The imperative for green chemistry necessitates the development of environmentally benign synthetic routes to 3,3-Dimethylpentanedinitrile. Current industrial syntheses of nitriles often rely on methods that can involve toxic reagents like cyanide or harsh reaction conditions. nih.govrsc.orgkaist.ac.kr Future research should prioritize the development of sustainable protocols that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising direction is the exploration of biocatalytic methods. Enzymes such as aldoxime dehydratases have demonstrated the ability to produce nitriles from aldoximes in aqueous media under mild conditions, offering a cyanide-free synthetic route. nih.govresearchgate.netmdpi.com Investigating the potential of engineered enzymes to convert a suitable precursor to this compound could lead to a significantly more sustainable manufacturing process. Another green approach involves the use of ionic liquids as catalysts for the synthesis of nitriles from aldehydes, which could offer a metal-free and efficient alternative. acs.orgacs.org

Furthermore, electrosynthesis from primary alcohols and ammonia (B1221849) using simple metal catalysts presents a cost-effective and environmentally friendly option that operates under benign conditions. rsc.org Research into applying these sustainable methodologies to the synthesis of this compound could revolutionize its production, making it more economically viable and ecologically sound.

| Synthesis Method | Precursors | Catalyst/Conditions | Potential Advantages for this compound Synthesis |

| Biocatalysis | Aldoxime of 3,3-dimethylpentanedial | Aldoxime dehydratase (Oxd), aqueous media, 30°C | Cyanide-free, mild conditions, high selectivity. nih.gov |

| Ionic Liquid Catalysis | 3,3-dimethylpentanedial, hydroxylamine (B1172632) hydrochloride | 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), 70°C | Metal-free, high yield, potential use of biomass-derived aldehydes. acs.org |

| Electrosynthesis | 3,3-dimethylpentane-1,5-diol, ammonia | Nickel catalyst, room temperature | Use of simple and cost-effective catalysts, mild reaction conditions. rsc.org |

| Flow Chemistry | Ketones and p-tosylmethyl isocyanide (TosMIC) | Sodium tert-butoxide (NaOtBu), short residence time | Cyanide-free, rapid synthesis, improved safety and scalability. rsc.orgrsc.org |

Exploration of Novel Catalytic Systems for Dinitrile Transformations

The two nitrile functionalities of this compound offer a rich platform for catalytic transformations to produce valuable derivatives, such as diamines and dicarboxylic acids. Future research should focus on discovering and optimizing novel catalytic systems that exhibit high selectivity and efficiency for these transformations.

For instance, the selective hydrogenation of dinitriles to primary diamines is a critical industrial process. While nickel-based catalysts are commonly used, they can sometimes lead to the formation of secondary and tertiary amines as byproducts. researchgate.net The development of novel catalysts, such as phase-controlled cobalt nanoparticles or palladium-platinum random alloy nanoparticles, could offer superior selectivity for the primary diamine derived from this compound under milder conditions. nih.govrsc.orgacs.org

The hydrolysis of dinitriles to dicarboxylic acids or cyano-carboxylic acids is another important transformation. Traditional methods often require strong acids or bases, leading to significant waste streams. google.comjove.com Novel catalytic systems, such as those based on metal complexes with oximes or nanorod manganese oxide, could provide more sustainable and selective routes for the hydrolysis of this compound. researchgate.netgoogle.com

| Transformation | Catalyst System | Potential Products from this compound | Key Research Goals |

| Hydrogenation | Phase-controlled cobalt (hcp) nanoparticles | 3,3-Dimethylpentane-1,5-diamine | High selectivity to primary diamine, avoidance of byproducts. acs.org |

| Hydrogenation | Palladium-platinum (Pd-Pt) random alloy nanoparticles | N,N'-bis(3,3-dimethylpentyl)amine (a secondary amine) | Selective synthesis of secondary amines under ambient conditions. rsc.org |

| Hydrolysis | Nanorod manganese oxide (NR-MnO2) | 5-Cyano-3,3-dimethylpentanoic acid; 3,3-Dimethylpentanedioic acid | Selective mono- or di-hydrolysis under neutral conditions. researchgate.net |

| Hydrolysis | Zinc(II) complex with an oxime | 5-Cyano-3,3-dimethylpentanamide | Catalytic hydrolysis to amides under mild, neutral conditions. google.com |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis and transformations of this compound, a deeper understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions can provide invaluable insights. Future research should focus on the application of these probes to study the formation and subsequent reactions of this compound.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the disappearance of reactants and the appearance of products and intermediates by monitoring their characteristic vibrational frequencies. For example, the nitrile stretching vibration (around 2243 cm⁻¹) can be monitored to follow the progress of cyanation or hydrolysis reactions. mdpi.com Similarly, Raman spectroscopy offers a powerful tool for monitoring molecular vibrations without the need for labels. libretexts.org

The integration of these spectroscopic probes into reaction vessels, including those used in flow chemistry, can enable continuous monitoring and facilitate rapid process optimization. elsevierpure.comlabpartnering.orgneptjournal.com This real-time data can be used to build accurate kinetic models, identify reaction bottlenecks, and ensure consistent product quality.

Computational Design and Prediction of New Reactivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting chemical reactivity and designing novel chemical processes. Future research on this compound would benefit significantly from the application of these computational methods.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. nih.govacs.org Such studies can predict the most likely sites for nucleophilic or electrophilic attack, guiding the development of new synthetic transformations. For example, computational models can help in understanding the mechanism of catalytic hydrogenation or hydrolysis, allowing for the rational design of more efficient catalysts. Theoretical investigations into the potential energy surfaces of reactions involving dinitriles can elucidate reaction pathways and identify key intermediates. acs.orgnih.gov

Furthermore, machine learning algorithms can be trained on existing experimental data to predict the reactivity of nitriles in various chemical environments. nih.govacs.org This predictive capability can accelerate the discovery of new reactions and optimize reaction conditions for desired outcomes, saving significant time and resources in the laboratory.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration of reaction and purification steps. rsc.orgrsc.orgacs.org The application of flow chemistry to the synthesis and transformation of this compound represents a significant opportunity for process intensification and automation.

Future research should explore the development of continuous flow processes for the key synthetic steps involving this compound. For example, a cyanide-free synthesis of nitriles using flow chemistry has been reported, offering a safer and more efficient alternative to batch methods. rsc.orgrsc.org Similarly, the catalytic hydrogenation or hydrolysis of this compound could be performed in a flow reactor packed with a heterogeneous catalyst, allowing for easy catalyst separation and reuse. dtu.dkacs.org

The integration of real-time monitoring techniques (as discussed in section 7.3) with automated flow synthesis systems can enable self-optimizing reactors that can autonomously adjust reaction parameters to maintain optimal performance. This high degree of automation can lead to more robust and reproducible manufacturing processes for this compound and its derivatives.

Q & A

Basic: What synthetic methodologies are recommended for 3,3-Dimethylpentanedinitrile, and how do reaction parameters influence yield?

Answer:

this compound can be synthesized via alkylation of cyano precursors or condensation reactions. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts improve nitrile bond formation efficiency .

- Temperature : Optimal ranges (e.g., 80–120°C) minimize side reactions like hydrolysis .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

Table 1 : Example reaction conditions for analogous nitriles:

| Compound | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3,3-Dimethylbutanenitrile | AlCl₃ | Toluene | 78 | PubChem |

| 3-Hydroxypentanedinitrile | K₂CO₃ | Acetonitrile | 65 | PDBj |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups appear as singlets (δ 1.2–1.5 ppm), while nitrile carbons (C≡N) are silent but influence adjacent protons .

- ¹³C NMR : Nitrile carbons resonate at δ 115–120 ppm; quaternary carbons confirm branching .

- IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ confirms nitrile functional groups .

- Mass Spectrometry : Molecular ion [M]⁺ and fragmentation patterns validate the structure .

Advanced: How can discrepancies in reported solubility data for this compound be resolved?

Answer:

Contradictions often arise from:

- Purity : Impurities (e.g., unreacted precursors) alter solubility. Use HPLC or GC-MS to verify purity .

- Crystallinity : Polymorphs exhibit different solubility. XRD analysis identifies crystalline phases .

- Measurement conditions : Standardize temperature (±0.1°C) and solvent pre-saturation protocols .

Advanced: What mechanistic insights govern the catalytic hydrogenation of this compound to diamines?

Answer:

- Catalyst choice : Raney nickel or palladium-based catalysts selectively reduce nitriles to amines without over-reduction .

- Solvent effects : Ammonia/ethanol mixtures suppress side reactions (e.g., imine formation) .

- Kinetic monitoring : In-situ FTIR tracks nitrile conversion rates, optimizing reaction time .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, chemical goggles, and lab coats prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) .

Table 2 : Hazard classification of analogous nitriles:

| Compound | Health Hazard | Flammability | Reactivity | Source |

|---|---|---|---|---|

| 3,3'-Oxydipropanenitrile | 2 | 1 | 0 | SDS |

| Pent-3-enenitrile | 3 | 3 | 1 | Indagoo |

Advanced: How can thermal decomposition pathways of this compound be mitigated during high-temperature reactions?

Answer:

- Thermal analysis : TGA/DSC identifies decomposition onset temperatures (e.g., >200°C) .

- Inert atmospheres : Conduct reactions under nitrogen/argon to prevent oxidative degradation .

- Byproduct management : Scrubbers neutralize toxic gases (e.g., HCN) using alkaline solutions .

Basic: What ecological considerations apply to this compound in laboratory waste streams?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.